molecular formula C14H18O4 B044093 Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate CAS No. 124524-69-2

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate

Cat. No. B044093
CAS RN: 124524-69-2
M. Wt: 250.29 g/mol
InChI Key: CNJCVYRFXWNVPG-UHFFFAOYSA-N
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Description

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, also known as 5-oxo-2-methoxyphenylpentanoic acid ethyl ester, is an organic compound belonging to the class of esters. It is a white solid with a melting point of 87 °C and a boiling point of 205 °C. It is soluble in organic solvents such as ethanol, methanol, and acetone. This compound has been studied for its potential applications in scientific research and laboratory experiments, and its advantages and limitations will be discussed in

Scientific Research Applications

Crystal Packing and Molecular Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its methoxyphenyl variant exhibit notable molecular interactions in crystal packing, such as N⋯π interaction, and C–H⋯N and C–H⋯O hydrogen bonds, forming structures like zigzag double-ribbons or simple 1-D double-columns. This indicates the compound's relevance in the study of non-conventional hydrogen bonding and non-hydrogen bonding interactions like C⋯π, shedding light on the subtleties of molecular assembly and crystal engineering (Zhang, Wu, & Zhang, 2011).

Enantiomeric Pairing in Crystallization

The synthesis of compounds closely related to Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has led to insights into enantiomeric pairing in crystallization, highlighting the delicate balance of molecular structure in determining crystal properties. This is evidenced in the synthesis and crystalline pairing of N,N′-Di­cyclo­hexyl-N-[(1RS,2RS,6SR)-4-(4-methoxy­phenyl)-2,6-di­methyl-3-cyclo­hexene-1-carbonyl]­urea, showcasing the profound impact of subtle structural variations on the crystal's properties (Xie, Meyers, & Robinson, 2004).

Anti-Juvenile Hormone Activity

In the realm of biochemistry, derivatives of this compound have been explored for their potential to induce precocious metamorphosis in larvae, indicating a possible role in pest management and ecological studies. This highlights the compound's potential in developing novel bioactive agents (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).

Crystallography and Hydrogen Bonding

The compound's crystal structure has been meticulously studied, revealing the significance of hydrogen bonds in its crystal packing. This suggests its utility in studying molecular interactions and crystal engineering (Yeong, Chia, Quah, & Tan, 2018).

Molecular Synthesis and Chemical Properties

This compound has been a focal point in synthesizing various compounds, exploring its reactivity and the potential to generate novel chemical entities with specific properties, such as antimicrobial, antioxidant, or non-linear optical activities. This versatility underscores the compound's significance in synthetic chemistry and materials science (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interaction with biological macromolecules, enzymatic activity, or cellular pathways .

Safety and Hazards

Information on the compound’s toxicity, flammability, environmental impact, and handling precautions would be included here .

properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCVYRFXWNVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378001
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124524-69-2
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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